5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes dichlorophenoxy, methyl, trifluoromethyl, and pyrazole groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Cyclization to form the pyrazole ring: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization with a suitable reagent to form the pyrazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and herbicidal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, disrupt cell membrane integrity, or interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.
Methyl 2,4-dichlorophenoxyacetate: A related compound used in the synthesis of various agrochemicals.
Uniqueness
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of dichlorophenoxy, methyl, trifluoromethyl, and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3N3O/c1-20-11(7(5-18)10(19-20)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCMQQIOXCPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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